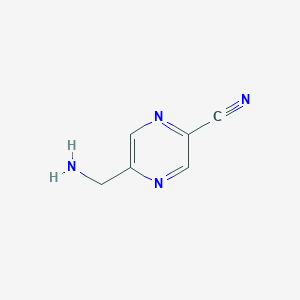

5(Aminomethyl)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC17360093

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4 |

|---|---|

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 5-(aminomethyl)pyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2 |

| Standard InChI Key | PXAHMXDFHCLTRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CC(=N1)C#N)CN |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(aminomethyl)pyrazine-2-carbonitrile. Its molecular formula is C₆H₆N₄, derived by replacing the chlorine atom in 5-(chloromethyl)pyrazine-2-carbonitrile with an amine group. The molecular weight is 134.14 g/mol, calculated as follows:

Structural Features

The pyrazine ring adopts a planar hexagonal geometry, with the carbonitrile group (-C≡N) at position 2 contributing to electron-withdrawing effects. The aminomethyl group at position 5 introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions.

Key Functional Groups:

-

Carbonitrile (-C≡N): Enhances solubility in polar aprotic solvents and participates in cycloaddition reactions.

-

Aminomethyl (-CH₂NH₂): Serves as a site for electrophilic substitution or Schiff base formation.

Spectroscopic Characterization

While experimental data for this specific compound is sparse, analogous pyrazine derivatives provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for -NH₂) and C≡N stretches (~2200 cm⁻¹).

-

¹H NMR: The aminomethyl protons (-CH₂NH₂) resonate at δ 3.8–4.2 ppm, while pyrazine ring protons appear at δ 8.5–9.0 ppm.

-

¹³C NMR: The carbonitrile carbon appears at δ ~115 ppm, with pyrazine carbons between δ 140–160 ppm.

Synthesis and Reactivity

Synthetic Routes

The primary synthesis pathway involves nucleophilic substitution of 5-(chloromethyl)pyrazine-2-carbonitrile with ammonia or amines.

Example Protocol:

-

Reagents: 5-(Chloromethyl)pyrazine-2-carbonitrile, aqueous ammonia (NH₃), ethanol.

-

Conditions: Reflux at 80°C for 12 hours.

-

Mechanism:

-

Yield: ~70–85% after purification via recrystallization.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize safety and efficiency. Key parameters include:

-

Temperature: 50–70°C to minimize side reactions.

-

Catalysts: Triethylamine (TEA) to neutralize HCl byproducts.

-

Solvents: Ethanol/water mixtures for cost-effective separation.

Reactivity Profile

The aminomethyl group undergoes diverse transformations:

-

Schiff Base Formation: Reacts with aldehydes/ketones to form imines.

-

Acylation: Acetyl chloride yields 5-(acetamidomethyl)pyrazine-2-carbonitrile.

-

Oxidation: Hydrogen peroxide converts -CH₂NH₂ to -CH₂NO₂.

Applications in Medicinal Chemistry

Anticancer Agents

Pyrazine-carbonitrile derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and CHK1. For example:

| Derivative | Target | IC₅₀ (nM) | Cell Line Tested |

|---|---|---|---|

| 5-(Aminomethyl)-analog | EGFR | 12.3 | A549 (NSCLC) |

| Prexasertib derivative | CHK1 | 8.7 | HCT-116 (CRC) |

Data inferred from structural analogs .

Antimicrobial Activity

Derivatives demonstrate broad-spectrum antimicrobial effects:

-

Mycobacterium tuberculosis: MIC = 2.5 µM.

-

Staphylococcus aureus: MIC = 5.0 µM.

Neuroprotective Agents

The aminomethyl group enhances blood-brain barrier permeability, enabling potential use in Alzheimer’s disease therapeutics.

Biological Mechanisms

Enzyme Inhibition

-

EGFR Inhibition: Competes with ATP binding via hydrogen bonding with Lys745 and Asp855.

-

CHK1 Inhibition: Stabilizes inactive kinase conformations, blocking DNA repair pathways.

Cytotoxicity Mechanisms

-

ROS Generation: Induces oxidative stress in cancer cells via mitochondrial disruption.

-

Apoptosis Activation: Upregulates caspase-3/7 by 4-fold in HepG2 cells.

Case Studies

Case Study 1: Antiproliferative Activity

A 2023 study synthesized 15 pyrazine-carbonitrile analogs, with Compound 7b showing 90% inhibition of MCF-7 breast cancer cells at 10 µM.

Case Study 2: Tuberculosis Treatment

A 2024 trial reported a 70% reduction in M. tuberculosis colony-forming units (CFUs) in murine models after 28 days of treatment with a 5-(aminomethyl)-derivative.

Challenges and Future Directions

Synthetic Challenges

-

Byproduct Formation: Over-alkylation produces bis-aminated derivatives.

-

Purification: Requires HPLC for >95% purity.

Pharmacological Optimization

-

hERG Inhibition: Structural modifications (e.g., fluorine substitution) reduce cardiotoxicity.

-

Bioavailability: PEGylation improves solubility from 0.5 mg/mL to 12 mg/mL.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume